Colistin A
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Overview
Description
Mechanism of Action
Target of Action
Colistin A, also known as Polymyxin E1, primarily targets the bacterial cell membrane of Gram-negative bacteria . The primary targets are the phosphates of lipid A on the bacterial outer membrane .
Mode of Action
This compound acts as a surface active agent, penetrating and disrupting the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . It competitively displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .
Biochemical Pathways
This compound disrupts the bacterial cell membrane, causing lethality . Its antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . This leads to the insertion of the polymyxin molecule into the membrane .
Pharmacokinetics
This compound is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death . This effect is bactericidal .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the prevalence of colistin resistance is higher in certain regions of the world . The resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses . A plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin .
Biochemical Analysis
Biochemical Properties
Colistin A interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like this compound, enter the cell and precipitate cytoplasmic components, primarily ribosomes .
Cellular Effects
This compound has a strong affinity to bind to the lipopolysaccharide (LPS) of Gram-negative bacilli . The lipid A plays a crucial role in bacterial permeability and exchange with the cell exterior . The intracellular accumulation of this compound induces mitochondrial and endoplasmic reticulum stress, leading to toxic cellular effects . This mechanism leads to cellular lysis and acute tubular necrosis .
Molecular Mechanism
This compound is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like this compound, enter the cell and precipitate cytoplasmic components, primarily ribosomes .
Temporal Effects in Laboratory Settings
The emergence of this compound resistance in various geographic regions results from the high administration of this compound in clinical and veterinary settings . This compound resistance in E. coli occurs via multiple chromosomal mutations and plasmid-mediated mechanisms .
Dosage Effects in Animal Models
The need for higher doses of this compound to achieve adequate concentrations for therapeutic effect raises concerns around the consequent further increase in nephrotoxicity . In animal models, this compound stimulated immune responses through increased inflammatory cell infiltration and the presence of lymphocytes, indicating potential immunomodulatory effects .
Metabolic Pathways
This compound is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, this compound passes through physiological membranes poorly and is mainly distributed within the extracellular space .
Transport and Distribution
This compound is a surface active agent which penetrates into and disrupts the bacterial cell membrane . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . There is also evidence that polymyxins, like this compound, enter the cell and precipitate cytoplasmic components, primarily ribosomes .
Subcellular Localization
In human lung epithelial A549 cells, this compound was found to co-localize with early endosomes, lysosomes, and ubiquitin at 24 hours . Significantly increased lysosomal activity and the autophagic protein LC3A were observed after 0.5 and 1.0 mM this compound treatment at 24 hours . This compound also significantly co-localized with mitochondria and led to the alteration of mitochondrial morphology from filamentous to fragmented form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colistin A is synthesized through a complex process involving the fermentation of Bacillus colistinus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation process is optimized for maximum yield, and the purification steps are designed to ensure high purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Colistin A undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different levels of antibacterial activity and toxicity .
Scientific Research Applications
Colistin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of cyclic polypeptides.
Biology: Employed in research on bacterial cell membrane interactions and mechanisms of antibiotic resistance.
Medicine: Utilized in the development of new antibiotics and as a treatment for multidrug-resistant infections.
Industry: Applied in the formulation of veterinary medicines and as a preservative in certain industrial processes .
Comparison with Similar Compounds
Polymyxin B: Similar in structure and function to Colistin A but has different pharmacokinetics and pharmacodynamics.
Colistin B: Another variant of polymyxin E, with slightly different activity and toxicity profiles.
Polymyxin E2: Another component of the polymyxin E complex, often used in combination with this compound.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to effectively target and disrupt the bacterial cell membrane. Its ability to act as a last-resort antibiotic for multidrug-resistant infections makes it a critical component in the fight against antibiotic resistance .
Properties
CAS No. |
7722-44-3 |
---|---|
Molecular Formula |
C53H100N16O13 |
Molecular Weight |
1169.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
InChI |
InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+/m1/s1 |
InChI Key |
XDJYMJULXQKGMM-BZUHZWDSSA-N |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
Isomeric SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
7722-44-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Colistin A; Colistin IV; Polymixin E1; Polymyxin E1; |
Origin of Product |
United States |
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